[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl](morpholin-4-yl)methanethione
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Overview
Description
4-[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROLE-3-CARBOTHIOYL]MORPHOLINE is a complex organic compound that features a pyrrole ring substituted with a fluorophenyl group, dimethyl groups, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROLE-3-CARBOTHIOYL]MORPHOLINE typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrrole ring, followed by the introduction of the fluorophenyl and dimethyl groups. The final step involves the attachment of the morpholine ring through a carbothioyl linkage. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROLE-3-CARBOTHIOYL]MORPHOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
4-[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROLE-3-CARBOTHIOYL]MORPHOLINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROLE-3-CARBOTHIOYL]MORPHOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Difluorodiphenylmethane
- Bis(4-fluorophenyl)methane
- 4,4’-Difluorodiphenylmethanone
Uniqueness
Compared to similar compounds, 4-[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROLE-3-CARBOTHIOYL]MORPHOLINE is unique due to its specific substitution pattern and the presence of both a pyrrole ring and a morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H19FN2OS |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-morpholin-4-ylmethanethione |
InChI |
InChI=1S/C17H19FN2OS/c1-12-11-16(17(22)19-7-9-21-10-8-19)13(2)20(12)15-5-3-14(18)4-6-15/h3-6,11H,7-10H2,1-2H3 |
InChI Key |
ZKIBEWYNAKLJLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=S)N3CCOCC3 |
Origin of Product |
United States |
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